molecular formula C31H31N3O2S B2823006 1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-34-4

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine

Cat. No. B2823006
CAS RN: 477869-34-4
M. Wt: 509.67
InChI Key: SWVRERWQPLCFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine (1-B4-4MPS3NB) is an organic compound that has been studied extensively by scientists due to its potential applications in medicine and other areas. It is a synthetic organic compound with a molecular formula of C22H25N3O4S and a molecular weight of 403.51. It has been used in a variety of scientific studies, including as a drug candidate, as a reagent in organic synthesis, and as a tool to study biochemical and physiological processes.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research demonstrates that derivatives of 1-Benzhydryl piperazine, such as hydrazones, exhibit significant in vitro antibacterial and antifungal properties. These compounds have shown effectiveness against a range of bacterial strains including Staphylococcus aureus, Bacillus subtilis, Clostridium perfringens, Mycobacterium phlei, and fungal strains like Saccharomyces cerevisiae and Candida albicans. Notably, certain compounds within this class exhibit bactericidal action against B. subtilis and Cl. perfringens, while others display broad-spectrum activity inhibiting the growth of both bacterial and fungal pathogens (D. Yung, D. E. Mahony, L. Whitehouse, 1971).

Anticancer Activity

A study on 1-Benzhydryl-sulfonyl-piperazine derivatives revealed their potential as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Among these, a specific derivative showed significant inhibitory activity, underscoring the potential of 1-Benzhydryl piperazine compounds in developing chemotherapeutic agents (C. Ananda Kumar et al., 2007).

Enzyme Inhibition

The enzymatic metabolism of compounds structurally related to 1-Benzhydryl piperazine has been explored, demonstrating their interactions with various cytochrome P450 enzymes and other metabolic pathways. This research provides insights into the metabolic fate of such compounds, which is crucial for the development of drugs with optimized pharmacokinetic properties (Mette G. Hvenegaard et al., 2012).

Antioxidant Properties

Novel derivatives incorporating the 1-Benzhydryl piperazine scaffold have been investigated for their antioxidant properties. For instance, mitochondria-targeted reaction-based fluorescent probes for hydrogen sulfide based on a piperazine-based naphthalimide scaffold showed significant fluorescence enhancement and low detection limits, indicating their potential for investigating biological functions and pathological roles of hydrogen sulfide in living systems (Y. L. Pak et al., 2016).

properties

IUPAC Name

1-benzhydryl-4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O2S/c1-24-12-15-28(16-13-24)37-30-17-14-25(22-29(30)34(35)36)23-32-18-20-33(21-19-32)31(26-8-4-2-5-9-26)27-10-6-3-7-11-27/h2-17,22,31H,18-21,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVRERWQPLCFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine

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